hERG Channel Liability: Cephaeline Exhibits 4-Fold Lower Inhibition vs. Emetine
In a direct head-to-head comparison of the two major ipecac alkaloids, cephaeline demonstrated significantly reduced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key predictor of drug-induced cardiotoxicity. This data is critical for differentiating the cardiac safety profiles of these otherwise structurally similar compounds [1].
| Evidence Dimension | Inhibition of hERG channel (IC50) |
|---|---|
| Target Compound Data | IC50 = 21.4 µM |
| Comparator Or Baseline | Emetine IC50 = 5.3 µM |
| Quantified Difference | 4.0-fold higher IC50 (lower potency for hERG block) for cephaeline |
| Conditions | Whole-cell patch clamp electrophysiology in HEK293 cells expressing hERG |
Why This Matters
This data provides a clear, quantitative rationale for selecting cephaeline over emetine in studies where minimizing off-target cardiac ion channel effects is paramount.
- [1] Kratz, J. M., et al. (2016). hERG Channel Blocking Ipecac Alkaloids Identified by Combined In Silico – In Vitro Screening. Planta Medica, 82(11/12), 1001-1008. View Source
